O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine
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Overview
Description
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the tyrosine amino acid. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine typically involves the protection of the tyrosine amino acid with the Fmoc group. The process begins with the reaction of tyrosine with fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected tyrosine is then reacted with cyclohexanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the tyrosine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced derivatives of tyrosine.
Substitution: Deprotected tyrosine ready for further functionalization.
Scientific Research Applications
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of synthetic peptides and other bioactive compounds.
Mechanism of Action
The mechanism of action of O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted side reactions during peptide chain elongation. The cyclohexyl group provides steric hindrance, enhancing the stability of the compound. Upon deprotection, the tyrosine residue can participate in various biochemical reactions, contributing to the formation of functional peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine: Similar structure with serine instead of tyrosine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Contains phenylalanine instead of tyrosine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine: Contains alanine instead of tyrosine.
Uniqueness
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine is unique due to the presence of the cyclohexyl group and the Fmoc protecting group, which provide enhanced stability and protection during peptide synthesis. Its specific structure allows for selective reactions and functionalization, making it a valuable tool in synthetic chemistry and biochemical research .
Properties
CAS No. |
93298-85-2 |
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Molecular Formula |
C30H31NO5 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(4-cyclohexyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H31NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-17,21,27-28H,1-3,8-9,18-19H2,(H,31,34)(H,32,33) |
InChI Key |
YSIFOZLCPAEENE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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